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Compound of Interest

2-(Bromomethyl)-4-fluoro-1-
Compound Name:
methoxybenzene

Cat. No.: B1319547

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-fluoro-1-methoxybenzene, also known as 2-fluoro-4-methoxybenzyl
bromide, is a fluorinated aromatic organic compound. Its structure, featuring a reactive
bromomethyl group, a fluorine atom, and a methoxy group on a benzene ring, makes it a
valuable and versatile building block in organic synthesis. This guide provides a comprehensive
overview of its physicochemical properties, synthesis, reactivity, and safety information, tailored
for professionals in research and drug development. The strategic incorporation of fluorine and
a reactive handle in its structure allows for the introduction of the 2-fluoro-4-methoxyphenyl
moiety into more complex molecules, a common tactic in medicinal chemistry to enhance
metabolic stability and binding affinity.

Physicochemical Properties

The quantitative physicochemical properties of 2-(Bromomethyl)-4-fluoro-1-
methoxybenzene are summarized in the table below. It is important to note that while some
experimental data is available for related isomers, several properties for the title compound are
predicted values.
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Property Value Source
Molecular Formula CsHsBrrFO N/A
Molecular Weight 219.05 g/mol N/A
CAS Number 54788-19-1 N/A

Pale-yellow to Yellow-brown
Appearance

[1]

Solid
Boiling Point 228.6 £ 25.0 °C (Predicted) [2]
Density 1.488 + 0.06 g/cm? (Predicted) [2]
Flash Point 110.774 °C [3]
Refractive Index 1.532 [3]
Melting Point Not available
Solubility Not available
Vapor Pressure 0.11 mmHg at 25°C [3]

Synthesis and Experimental Protocols

The most common method for the synthesis of 2-(Bromomethyl)-4-fluoro-1-

methoxybenzene is the free-radical bromination of its precursor, 2-fluoro-4-methoxytoluene.

This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a

radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar

solvent.

Experimental Protocol: Radical Bromination of 2-fluoro-

4-methoxytoluene

Materials:
o 2-fluoro-4-methoxytoluene

e N-Bromosuccinimide (NBS)
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o Azobisisobutyronitrile (AIBN)

o Carbon tetrachloride (CCla4) or other suitable non-polar solvent

e Saturated sodium bicarbonate solution

e Water

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-
fluoro-4-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.

o Add N-Bromosuccinimide (1.05 equivalents) to the solution.

e Add a catalytic amount of AIBN (approximately 0.02 equivalents).

e Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen).

e Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC). The reaction is typically complete within 1-4 hours.

e Once the starting material is consumed, cool the reaction mixture to room temperature.

« Filter the mixture to remove the succinimide byproduct and wash the solid with a small
amount of the solvent.

o Combine the filtrates and transfer them to a separatory funnel.

» Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and
brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
to yield the crude product.
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e The crude product can be further purified by distillation or column chromatography.
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Synthesis workflow for 2-(Bromomethyl)-4-fluoro-1-methoxybenzene.

Reactivity and Applications

The primary site of reactivity in 2-(Bromomethyl)-4-fluoro-1-methoxybenzene is the benzylic
bromide. The bromomethyl group is an excellent electrophile, making the compound a potent
alkylating agent for a wide range of nucleophiles. This reactivity is central to its utility in organic
synthesis, particularly in the construction of larger molecules with a 2-fluoro-4-methoxyphenyl
moiety.

Common nucleophiles that react with 2-(Bromomethyl)-4-fluoro-1-methoxybenzene include:

Amines (Primary and Secondary): To form substituted benzylamines.

Alcohols and Phenols: To form benzyl ethers.

Thiols: To form benzyl thioethers.

Carboxylates: To form benzyl esters.

Cyanide: To form the corresponding benzyl cyanide, which can be further elaborated.

Enolates and other carbon nucleophiles: For the formation of new carbon-carbon bonds.

The fluorine and methoxy substituents on the aromatic ring also influence the reactivity of the
benzene ring itself towards electrophilic aromatic substitution, although the primary utility of this
compound lies in the reactivity of the bromomethyl group.

In the context of drug development, the introduction of the 2-fluoro-4-methoxyphenyl group can
be advantageous. The carbon-fluorine bond is strong and can block metabolic oxidation at that
position, potentially increasing the metabolic stability and half-life of a drug candidate.
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Reactivity of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene with various nucleophiles.

Safety and Handling

2-(Bromomethyl)-4-fluoro-1-methoxybenzene is a hazardous chemical and should be
handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Identification:

e Pictograms:
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o Corrosion

» Signal Word: Danger
e Hazard Statements:
o H302: Harmful if swallowed.[1]
o H314: Causes severe skin burns and eye damage.[1]
o Precautionary Statements:
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[1]

o P310: Immediately call a POISON CENTER or doctor/physician.[1]
Handling and Storage:

» Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, gas,
mist, or vapors. Use only in a well-ventilated area.

e Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is
recommended to store under an inert atmosphere.

e Incompatible Materials: Strong oxidizing agents and strong bases.

Analytical Data

Detailed experimental spectroscopic data (*H NMR, 3C NMR, IR, Mass Spectrometry) for 2-
(Bromomethyl)-4-fluoro-1-methoxybenzene is not readily available in the public domain.
Researchers are advised to acquire their own analytical data for positive identification and
purity assessment of this compound. For reference, spectral data for the closely related isomer,
2-Bromo-4-fluoroanisole, is available in public databases and may provide some comparative
information.
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Conclusion

2-(Bromomethyl)-4-fluoro-1-methoxybenzene is a valuable synthetic intermediate with
significant potential in medicinal chemistry and materials science. Its utility stems from the
presence of a reactive bromomethyl group that allows for its incorporation into a variety of
molecular scaffolds, and the presence of a fluorine atom which can impart desirable
pharmacokinetic properties. While handling this compound requires strict adherence to safety
protocols due to its corrosive nature, its synthetic versatility makes it an important tool for
researchers and drug development professionals. Further characterization of its
physicochemical and spectroscopic properties would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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